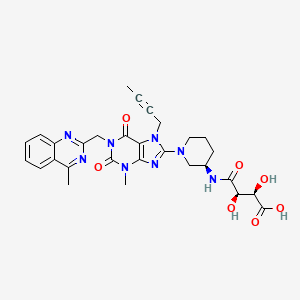

N-L-Tartaryl Linagliptin

Description

Contextual Landscape of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Research

DPP-4 inhibitors, also known as gliptins, are a class of oral medications developed for the management of type 2 diabetes. wikipedia.orgijpsjournal.com The therapeutic mechanism of this class involves the inhibition of the dipeptidyl peptidase-4 enzyme. jptcp.com This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). ijpsjournal.com

By blocking DPP-4, these inhibitors increase the levels of active incretins in the body. jptcp.com Elevated incretin levels stimulate the pancreas to release insulin (B600854) in a glucose-dependent manner and suppress the release of glucagon (B607659), which in turn reduces glucose production by the liver. This mechanism helps in controlling blood sugar levels with a low intrinsic risk of hypoglycemia. nih.gov The research landscape for DPP-4 inhibitors has expanded beyond glycemic control to investigate their potential pleiotropic effects, including anti-inflammatory, antioxidant, and anti-fibrotic actions. touchendocrinology.com The development of highly potent and selective DPP-4 inhibitors like Linagliptin (B1675411) has been a significant focus of pharmaceutical research. nih.govresearchgate.net

Academic Significance of N-L-Tartaryl Linagliptin

The academic and industrial significance of this compound stems primarily from its role as a process-related impurity in the synthesis of Linagliptin. nih.gov The presence of any impurity in an active pharmaceutical ingredient (API) can impact the quality and safety of the final drug product, making their identification, characterization, and control a critical aspect of pharmaceutical development. nih.gov

L-tartaric acid is often used in pharmaceutical synthesis for the chiral resolution of intermediates to isolate the desired enantiomer, which is a crucial step for ensuring the stereochemical purity of the final drug. vulcanchem.comgoogleapis.com During the synthesis of Linagliptin, processes may involve the use of tartaric acid to form diastereomeric salts for purification. googleapis.comgoogle.comgoogle.com this compound can be formed as a byproduct of these processes.

Consequently, the academic interest in this compound is centered on its:

Synthesis and Characterization: Researchers have undertaken studies to synthesize and characterize this compound and other process-related impurities. nih.gov This involves detailed spectral analysis using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm its structure. nih.govresearchgate.net

Use as a Reference Standard: A well-characterized sample of this compound is essential for its use as a reference standard. synzeal.com This standard allows for the development and validation of analytical methods to detect and quantify its presence in batches of Linagliptin, ensuring the purity of the API. synzeal.comnih.gov

Impact on Quality Control: The identification of impurities like this compound informs the development of robust manufacturing processes and quality control strategies. nih.gov It helps in setting acceptable limits for impurities as per regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net

Fundamental Research Questions and Objectives Pertaining to this compound

The study of this compound is driven by several key research questions and objectives aimed at ensuring the quality and consistency of Linagliptin production:

Formation Pathway: A primary objective is to understand the precise reaction conditions under which this compound is formed during the manufacturing process. This involves investigating the interaction between Linagliptin or its precursors and the tartaric acid used in the process.

Analytical Method Development: A significant research goal is the creation of sensitive and specific analytical methods, such as stability-indicating HPLC and LC-MS techniques, for the detection and quantification of this compound. academicstrive.comnih.govresearchgate.net These methods must be able to separate the impurity from the main compound and other potential degradation products. nih.gov

Control Strategies: Research aims to develop and implement effective in-process controls and purification techniques to minimize the formation of this compound or to remove it to levels below the established identification threshold. nih.gov This could involve optimizing reaction conditions or introducing specific purification steps like recrystallization or chromatography. nih.gov

Impact Assessment: While direct biological activity is not the primary focus, a fundamental question is whether the presence of this impurity, even in trace amounts, could affect the stability or solid-state properties of the Linagliptin API. The addition of a tartaryl group can alter characteristics like solubility and crystallinity. vulcanchem.com

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | (2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid | vulcanchem.com |

| Molecular Formula | C29H32N8O7 | vulcanchem.com, |

| Molecular Weight | 604.6 g/mol | vulcanchem.com |

| Canonical SMILES | CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | vulcanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C29H32N8O7 |

|---|---|

Molecular Weight |

604.6 g/mol |

IUPAC Name |

(2R,3R)-4-[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]-2,3-dihydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C29H32N8O7/c1-4-5-13-36-21-24(33-28(36)35-12-8-9-17(14-35)31-25(40)22(38)23(39)27(42)43)34(3)29(44)37(26(21)41)15-20-30-16(2)18-10-6-7-11-19(18)32-20/h6-7,10-11,17,22-23,38-39H,8-9,12-15H2,1-3H3,(H,31,40)(H,42,43)/t17-,22-,23-/m1/s1 |

InChI Key |

QIWMXWJOOGDGHN-NLSFWIRASA-N |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)[C@@H]([C@H](C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(C(C(=O)O)O)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for N L Tartaryl Linagliptin

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of N-L-Tartaryl Linagliptin (B1675411) (I) identifies key disconnections that simplify the complex target molecule into more readily available starting materials. The primary disconnection is at the amide bond, which links the Linagliptin core to the L-tartaryl moiety. This bond can be retrosynthetically cleaved to yield Linagliptin (II) and L-tartaric acid (III).

Further disconnection of Linagliptin (II) at the C8-N1' bond of the xanthine (B1682287) core reveals two major precursors: the fully substituted 8-bromoxanthine (B49285) derivative (IV) and (R)-3-aminopiperidine (V). The 8-bromoxanthine intermediate (IV) can be further deconstructed by disconnecting the substituents at the N1 and N7 positions of the xanthine scaffold. This strategy allows for a convergent synthesis, where the key fragments are prepared separately and then coupled in the final stages.

Precursor Synthesis and Intermediate Transformations

The synthesis of N-L-Tartaryl Linagliptin is contingent on the efficient preparation of its key precursors. These transformations involve the construction of the complex xanthine scaffold, the derivatization of the chiral piperidine (B6355638) ring, and the eventual introduction of the tartaryl group.

Synthesis of Xanthine Scaffold Intermediates

The synthesis of the core xanthine structure begins with simpler acyclic precursors. A common route involves the condensation of methylurea (B154334) with ethyl cyanoacetate, followed by nitrosation and subsequent reduction to form a diamino pyrimidine (B1678525) derivative. This intermediate is then cyclized with glycolic acid to form the basic xanthine ring system.

The key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (IV), is assembled through a series of alkylation and bromination steps. mdpi.com The synthesis typically starts from 3-methylxanthine. scispace.com

A representative synthetic sequence is as follows:

N7-alkylation: 8-Bromo-3-methylxanthine is reacted with 1-bromo-2-butyne (B41608) in the presence of a base such as sodium carbonate in a polar aprotic solvent like acetone (B3395972) to yield 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione . chemicalbook.com

N1-alkylation: The resulting compound is then alkylated at the N1 position with 2-(chloromethyl)-4-methylquinazoline in the presence of a base like sodium carbonate in a solvent such as N-methyl-2-pyrrolidone (NMP) to afford the target xanthine intermediate (IV). mdpi.com

| Starting Material | Reagent | Product |

| 8-Bromo-3-methylxanthine | 1-Bromo-2-butyne, Na2CO3 | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |

| 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | 2-(chloromethyl)-4-methylquinazoline, Na2CO3 | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione |

Derivatization of Piperidine Moiety

The chiral (R)-3-aminopiperidine moiety is a critical component for the biological activity of Linagliptin and its derivatives. Several methods have been developed for its synthesis in an enantiomerically pure form.

One common approach starts from D-glutamic acid, which is converted through a multi-step sequence involving reduction, activation of hydroxyl groups, and cyclization to form the protected piperidine ring. google.comniscpr.res.in Another strategy involves the asymmetric hydrogenation of a suitable pyridine (B92270) precursor or the resolution of racemic 3-aminopiperidine using a chiral acid, such as D-tartaric acid, to form diastereomeric salts that can be separated by crystallization. chemicalbook.comgoogle.com

For the synthesis of Linagliptin, a protected form of (R)-3-aminopiperidine is often used to avoid side reactions. The amino group can be protected with a tert-butoxycarbonyl (Boc) group, yielding (R)-tert-butyl piperidin-3-ylcarbamate . chemicalbook.com This protecting group can be removed under acidic conditions after the piperidine has been coupled to the xanthine core.

| Precursor | Key Transformation(s) | Product |

| D-Glutamic Acid | Esterification, Reduction, Tosylation, Cyclization | (R)-3-Aminopiperidine derivatives |

| Racemic 3-Aminopiperidine | Resolution with chiral acid (e.g., D-tartaric acid) | (R)-3-Aminopiperidine |

| (R)-3-Aminopiperidine | Reaction with Di-tert-butyl dicarbonate | (R)-tert-butyl piperidin-3-ylcarbamate |

Introduction of Tartaryl Moiety

The final step in the synthesis of this compound is the formation of an amide bond between the primary amino group of Linagliptin and one of the carboxylic acid groups of L-tartaric acid. This transformation requires the selective activation of a carboxyl group of L-tartaric acid to facilitate the nucleophilic attack by the amine.

A plausible synthetic route would involve the following steps:

Selective Protection: To ensure mono-amidation, the hydroxyl groups and one of the carboxylic acid groups of L-tartaric acid may be protected. For instance, the hydroxyl groups can be protected as acetals, and one carboxylic acid can be esterified.

Carboxylic Acid Activation: The remaining free carboxylic acid is then activated. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or other activating agents like HATU or TBTU, can be employed.

Amide Bond Formation: The activated tartaric acid derivative is then reacted with Linagliptin ((R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione).

Deprotection: Finally, the protecting groups on the tartaryl moiety are removed under appropriate conditions to yield this compound.

Alternatively, direct condensation between Linagliptin and L-tartaric acid could be attempted using coupling agents, although control of selectivity might be challenging.

Advanced Synthetic Routes and Reaction Mechanisms

Condensation Reactions in this compound Synthesis

Two primary condensation reactions are central to the synthesis of this compound.

The first is the nucleophilic aromatic substitution reaction to form the C-N bond between the 8-bromoxanthine intermediate (IV) and the piperidine derivative. This reaction typically proceeds by heating the two fragments in a high-boiling polar aprotic solvent like NMP or DMSO, often in the presence of a base such as potassium carbonate or diisopropylethylamine. mdpi.comgoogle.com The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring at the C8 position of the xanthine, displacing the bromide leaving group.

The second key condensation is the amide bond formation between Linagliptin and L-tartaric acid. The mechanism of this reaction is dependent on the coupling agent used. For example, if DCC is used, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amino group of Linagliptin then attacks the carbonyl carbon of this intermediate, forming a tetrahedral intermediate which then collapses to form the amide bond and the dicyclohexylurea byproduct. This is a classic example of a condensation reaction where a molecule of water is formally eliminated. youtube.com

The development of robust and scalable synthetic methodologies for this compound is crucial for its potential pharmaceutical applications, ensuring high purity and yield of the final compound.

Stereoselective Synthetic Approaches for Chiral Purity

The pharmacological activity of Linagliptin is intrinsically linked to its specific stereochemistry, with the (R)-enantiomer being the active form. evitachem.com Consequently, securing high enantiomeric purity is a critical objective in the synthesis of Linagliptin and its derivatives like this compound.

A primary strategy involves the use of enantiomerically pure starting materials. The synthesis frequently employs (R)-3-Boc-aminopiperidine, a chiral building block, which introduces the required stereocenter early in the synthetic sequence. evitachem.comgoogle.com An alternative approach uses a phthalimide-protected version of enantiomerically pure 3-aminopiperidine. cbijournal.com

Furthermore, a key method for ensuring the chiral purity of this compound is the integration of a resolution step using L-tartaric acid. vulcanchem.com In this process, a brominated xanthine derivative undergoes nucleophilic substitution with the chiral aminopiperidine intermediate. vulcanchem.com The subsequent resolution with L-tartaric acid selectively isolates the desired (R)-enantiomer by forming a diastereomeric tartrate salt, which can be separated and purified. vulcanchem.com This step is not only crucial for purity but also gives the "N-L-Tartaryl" designation to the resulting compound. vulcanchem.com

Final purification steps, such as recrystallization from solvent systems like methanol (B129727)/methyl-tert-butyl ether, are also employed to enhance both chemical and chiral purity to levels exceeding 99.8%. cbijournal.com

To verify the enantiomeric purity, highly sensitive analytical methods are required. Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed specifically for this purpose. nih.gov These methods can effectively separate and quantify the unwanted S-enantiomer from the desired R-enantiomer (Linagliptin). nih.gov

Table 1: Analytical Conditions for Enantiomeric Purity Analysis of Linagliptin

| Parameter | Condition | Source |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Ethanol:Methanol:Diethylamine (90:10:0.1 v/v/v) | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Detection Wavelength | 225 nm | researchgate.net |

| Resolution | > 5.0 between enantiomers | researchgate.net |

Protective Group Strategies and Deprotection Methodologies

Protecting groups are essential tools in the multi-step synthesis of this compound to prevent unwanted side reactions at reactive sites. The discrimination between various functional groups on a molecule is a significant challenge in synthetic chemistry. universiteitleiden.nl Protecting groups temporarily block a reactive functional group, allowing a transformation to be carried out selectively at another position. rsc.org

In the synthesis of Linagliptin intermediates, the amino group of the (R)-3-aminopiperidine ring is commonly protected with a tert-butoxycarbonyl (Boc) group. evitachem.comgoogle.com This strategy is vital as it prevents the secondary amine from interfering during the initial N-alkylation steps of the xanthine core. Electron-withdrawing protecting groups can deactivate a molecule, which is a factor that must be considered when planning synthetic steps. universiteitleiden.nl

Aminolysis and Hydrolysis Reactions in Synthesis

Aminolysis and hydrolysis are fundamental reactions in the construction of the this compound molecule.

Hydrolysis: This reaction is primarily utilized in deprotection steps. For instance, after the main scaffold is assembled, acidic hydrolysis is used to remove the Boc protecting group from the piperidine nitrogen, revealing the final amine functionality. vulcanchem.com However, hydrolysis can also be a source of impurities if it occurs at unintended sites on the intermediates, leading to side products that must be managed and removed during purification. evitachem.com

Optimization of Synthetic Parameters and Reaction Conditions

The development of a robust and efficient synthesis for a pharmaceutical compound like this compound involves meticulous optimization of various reaction parameters.

Solvent Selection and Reaction Medium Optimization

The choice of solvent is critical as it can influence reaction rates, yields, and impurity profiles. Different steps in the Linagliptin synthesis employ a variety of solvents tailored to the specific transformation. For example, Dimethyl sulfoxide (B87167) (DMSO) is often used for the aminolysis reaction due to its high boiling point and ability to dissolve the reactants. google.com Acetonitrile (B52724) is another solvent used for this coupling step, often in the presence of a base like potassium carbonate. google.com

For the deprotection of the Boc group, a mixture of methanol and water is effective. google.com In some cases, optimizing the solvent system is key to improving the reaction environment. For instance, to create a more homogeneous system for aminolysis and improve yield, dichloromethane (B109758) (CH2Cl2) has been used as a replacement for a THF/H2O mixture. semanticscholar.org Furthermore, purification processes utilize specific solvent/anti-solvent systems, such as methanol and methyl-tert-butyl ether, to induce crystallization and isolate the pure product. cbijournal.com The trend towards using aqueous workup steps is also noted for its alignment with green chemistry principles by reducing organic solvent consumption. vulcanchem.com

Table 2: Solvents Used in Key Synthetic Steps for Linagliptin and its Intermediates

| Reaction Step | Solvent(s) | Source |

| Alkylation of Xanthine | Acetone, Dimethylformamide (DMF) | google.com |

| Aminolysis/Coupling | Dimethyl sulfoxide (DMSO), Acetonitrile | google.com |

| Boc Deprotection | Methanol/Water | google.com |

| Recrystallization/Purification | Methanol/Methyl-tert-butyl ether | cbijournal.com |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a key parameter for controlling reaction kinetics. The various steps in the synthesis of Linagliptin are performed under carefully controlled temperature conditions to maximize product formation and minimize impurities. Some initial alkylation reactions are conducted at a moderately elevated temperature of 40°C or under reflux conditions. google.com The crucial aminolysis step, where the piperidine ring is attached, often requires significant heat, with temperatures reaching 120°C in DMSO to drive the reaction to completion. google.com Conversely, the final deprotection step is typically carried out under reflux in a methanol/water system. google.com After the reaction, the mixture is cooled to room temperature to allow the product to crystallize and be isolated by filtration. google.com The syntheses are generally conducted at atmospheric pressure.

Catalyst Selection and Loading Effects

In many of the described synthetic routes for Linagliptin, traditional metal catalysts are not employed. geneesmiddeleninformatiebank.nl The key bond-forming reactions are typically nucleophilic substitutions that are promoted by bases rather than catalyzed in a conventional sense. Bases such as potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA) are used in stoichiometric or slight excess amounts to facilitate the reactions by neutralizing acids formed during the process or by deprotonating a nucleophile. google.com

The absence of metal catalysts is a significant advantage for pharmaceutical manufacturing. It simplifies the purification process, as there is no need to remove residual metal contaminants from the final active pharmaceutical ingredient (API), which is a strict regulatory requirement. geneesmiddeleninformatiebank.nl This avoids potential issues with toxicity and ensures a cleaner final product.

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency

Atom economy, a core principle of green chemistry, is a measure of how efficiently a chemical process converts reactants into the final product. Some synthetic routes for the parent compound, Linagliptin, have been noted for their low atom economy. cbijournal.com However, the development of synthetic strategies for this compound has sought to address these shortcomings.

Sustainable Reagent and Solvent Selection

The selection of reagents and solvents plays a pivotal role in the environmental impact of a synthetic process. The synthesis of this compound demonstrates a move towards more sustainable options.

Reagents: The use of L-tartaric acid is a prime example of a sustainable choice. It is a naturally derived, inexpensive, and effective resolving agent. vulcanchem.com This contrasts with synthetic routes for the parent drug that may employ various bases like potassium carbonate, sodium carbonate, or N,N-Diisopropylethylamine (DIPEA). google.comcbijournal.com

Solvents: While the synthesis of Linagliptin and its intermediates often involves polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and various alcohols google.comcbijournal.comepo.org, the process for creating the tartrate derivative incorporates aqueous workup steps. vulcanchem.com This strategy significantly reduces the volume of organic solvents required, which are often associated with environmental and safety concerns. vulcanchem.com The development of "one-pot" synthesis methods for Linagliptin, which minimize intermediate separation and purification steps, further reduces solvent and reagent consumption, aligning with green chemistry goals. google.compatsnap.com

Below is a table detailing representative solvents and reagents used in related synthetic steps.

| Step | Reagents/Solvents | Purpose | Reference |

| Resolution | L-Tartaric acid, NaOH, H₂O | Isolation of the desired enantiomer | vulcanchem.com |

| Coupling | N-methyl-2-pyrrolidone (NMP), 30% NaOH | Coupling of the tartrate intermediate with the quinazolinyl moiety | vulcanchem.com |

| Condensation | Potassium carbonate, Methyl isobutyl ketone | Alternative condensation condition for a Linagliptin intermediate | cbijournal.com |

| Ring Closure | Ammonium acetate, Acetic acid | Formation of the quinazoline (B50416) ring on the xanthine scaffold | epo.org |

| "One-Pot" Synthesis | DIPEA, DMF | Base and solvent in a streamlined, multi-step reaction to reduce waste | google.compatsnap.com |

Process Scale-Up Considerations and Methodological Challenges

Transitioning a synthetic process from the laboratory to an industrial scale introduces a new set of challenges, where factors like cost, safety, impurity control, and throughput become paramount. The industrial preparation of Linagliptin has faced hurdles including high costs, significant environmental pollution, and difficulties in removing impurities. google.com

The synthesis of this compound, which can be considered an impurity or a specific salt form of Linagliptin, is designed to mitigate some of these issues. The use of tartaric acid resolution is a key advantage for scalability, as it provides a robust and cost-effective method for ensuring enantiomeric purity, which can be a significant challenge in large-scale production. vulcanchem.com

However, challenges remain. The formation of process-related impurities is a critical concern in the manufacture of Linagliptin. nih.govresearchgate.net These impurities can arise from incomplete reactions, side reactions, or the degradation of intermediates and are often difficult to remove, especially on an industrial scale. epo.orgnih.gov For instance, the aminolysis step in one synthetic route can lead to by-products if the reaction is incomplete. nih.gov The presence of any unreacted starting materials or the formation of dimers can complicate purification and affect the quality of the final product. nih.govgoogle.com

The table below outlines representative synthetic conditions and yields for key steps in the formation of this compound, highlighting the efficiency of the process. vulcanchem.com

| Step | Reagents/Conditions | Yield (%) | Reference |

| Resolution | L-Tartaric acid, NaOH, H₂O | 82 | vulcanchem.com |

| Coupling | NMP, 30% NaOH, 65–70°C | 73 | vulcanchem.com |

| Final Crystallization | Acetic acid, H₂O, vacuum drying | 95 | vulcanchem.com |

Ultimately, a successful scale-up requires a process that is not only high-yielding but also robust, reproducible, and minimizes the formation of hard-to-remove impurities, a goal that the tartaric acid-based synthesis route helps to achieve. vulcanchem.comgoogle.com

Advanced Analytical Characterization and Quantitative Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in confirming the molecular structure of N-L-Tartaryl Linagliptin (B1675411). Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight, respectively.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-L-Tartaryl Linagliptin, NMR is used to confirm the covalent linkage of the L-tartaryl group to the Linagliptin molecule and to verify the stereochemistry. While specific experimental data for this compound is not extensively published, the expected spectra can be inferred from the known spectra of Linagliptin and L-tartaric acid.

The ¹H-NMR spectrum of this compound is expected to exhibit a combination of signals corresponding to the protons of the Linagliptin core and the attached L-tartaryl moiety. The protons of the tartaryl group are anticipated to appear as distinct signals, and their chemical shifts and coupling patterns would confirm the presence and stereochemistry of this substituent. For instance, the methine protons (CH-OH) of the L-tartaric acid portion would likely appear in a specific region of the spectrum. nih.govbmrb.iodrugbank.comchemicalbook.com The remaining signals would correspond to the various protons of the Linagliptin structure, including those on the xanthine (B1682287) backbone, the aminopiperidinyl side chain, and the quinazolinyl group. researchgate.net

Table 1: Theoretical ¹H-NMR Data for this compound This table is a theoretical representation based on the constituent parts of the molecule.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinazoline-CH₃ | ~2.8 | Singlet |

| Aromatic Protons (Quinazoline) | 7.5 - 8.5 | Multiplets |

| Butynyl-CH₃ | ~1.8 | Triplet |

| Piperidine (B6355638) Protons | 1.5 - 4.0 | Multiplets |

| Tartaryl-CH | ~4.4 | Doublet |

| Amide-NH | ~8.0 | Doublet |

The ¹³C-NMR spectrum provides information on all the carbon atoms within this compound. The spectrum would show signals for the carbonyl carbons of the xanthine and tartaryl groups, the aromatic carbons of the quinazoline (B50416) ring, the aliphatic carbons of the piperidine and butynyl groups, and the carbons of the tartaryl moiety. drugbank.com The chemical shifts of the tartaryl carbons would be particularly indicative of the successful formation of the derivative. bmrb.io

Table 2: Theoretical ¹³C-NMR Data for this compound This table is a theoretical representation based on the constituent parts of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyls (Xanthine & Tartaryl) | 150 - 180 |

| Aromatic Carbons (Quinazoline) | 115 - 165 |

| Alkyne Carbons | 70 - 90 |

| Tartaryl-CH(OH) | ~75 |

| Piperidine Carbons | 20 - 60 |

| Methyl Carbons | ~20, ~35 |

2D-NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in the complex structure of this compound.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity within the piperidine ring and the butynyl chain, as well as within the tartaryl moiety. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying the connectivity between different functional groups, for instance, confirming the attachment point of the tartaryl group to the Linagliptin amine through correlation of the amide proton to carbons in both the piperidine and tartaryl fragments. It is also instrumental in assigning quaternary carbons which show no signal in an HSQC spectrum. youtube.com

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound, and for obtaining structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The molecular formula of this compound is C₂₉H₃₂N₈O₇, which corresponds to a molecular weight of 604.6 g/mol . researchgate.net Therefore, the expected m/z value for the protonated molecule would be approximately 605.6.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. The fragmentation pattern would be expected to show losses of characteristic neutral fragments and the formation of stable product ions. For example, cleavage of the amide bond formed between Linagliptin and tartaric acid would be a likely fragmentation pathway.

Table 3: Predicted ESI-MS Fragmentation Data for this compound This table presents theoretical fragmentation patterns.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| ~605.6 | ~473.5 | Tartaric acid moiety |

| ~605.6 | ~133.0 | Linagliptin moiety |

| ~473.5 | Fragment ions of Linagliptin | Various fragments |

The fragmentation of the Linagliptin portion would likely follow pathways reported in studies of Linagliptin itself, providing further structural confirmation. researchgate.netscielo.br

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of this compound, providing highly accurate mass measurements that facilitate definitive molecular formula confirmation. This method is distinguished from standard mass spectrometry by its ability to resolve fine mass differences, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. For the analysis of this compound, an accurate mass measurement of the molecular ion is compared against the theoretical exact mass calculated from its molecular formula, C₂₉H₃₂N₈O₇.

In practice, HRMS is often coupled with liquid chromatography systems, such as UPLC-Q-ToF (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight) mass spectrometry. mdpi.comnih.gov This combination allows for the separation of the target compound from impurities before it enters the mass spectrometer for analysis. mdpi.com The high-resolution analysis of the parent compound, Linagliptin, has confirmed its molecular ion at an m/z ratio of 473.25, corresponding to its molecular formula C₂₅H₂₈N₈O₂. scispace.comufrgs.br For this compound, the expected protonated molecular ion [M+H]⁺ would have a significantly higher m/z value, reflecting the addition of the tartaryl group.

The operational parameters for HRMS analysis are meticulously optimized to ensure sensitivity and accuracy. mdpi.com Electrospray ionization (ESI) in positive mode is commonly employed for this class of compounds due to the presence of basic nitrogen atoms that readily accept a proton. mdpi.com

Table 1: Example HRMS Operational Parameters for Analysis of Linagliptin and Related Compounds

| Parameter | Value | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mdpi.com |

| Capillary Voltage | 0.8 kV | mdpi.com |

| Cone Voltage | 40 V | mdpi.com |

| Source Temperature | 120 °C | mdpi.com |

| Desolvation Temperature | 550 °C | mdpi.com |

| Cone Gas Flow | 50 L/h | mdpi.com |

| Desolvation Gas Flow | 800 L/h | mdpi.com |

| Mass Range | 100–1200 m/z | mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of this compound. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge (m/z) ratio, fragmenting it, and then analyzing the m/z ratios of the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and confirmation. researchgate.net

For this compound, the precursor ion would be its protonated molecule [M+H]⁺. In the MS/MS experiment, this ion would be isolated and subjected to collision-induced dissociation (CID). The resulting product ions would correspond to specific structural fragments. It is anticipated that a primary fragmentation pathway would involve the cleavage of the amide bond linking the L-tartaryl moiety to the aminopiperidine ring of the Linagliptin core. This would produce a product ion corresponding to the protonated Linagliptin molecule.

Studies on Linagliptin itself have established key fragmentation patterns. rsc.orgnih.gov The protonated molecule (m/z ≈ 473.3) commonly fragments to a major product ion at m/z ≈ 420.1, which corresponds to the loss of the aminopiperidine ring. rsc.org This known fragmentation of the core structure is crucial for confirming the identity of derivatives like this compound. The analysis of its unique fragments, combined with those of the core Linagliptin structure, allows for a comprehensive structural characterization.

Table 2: Established MS/MS Transitions for Linagliptin

| Precursor Ion (m/z) | Product Ion (m/z) | Technique | Reference |

|---|---|---|---|

| 473.3 | 420.1 | UHPLC-MS/MS | rsc.org |

| 473.24 | 419.94 | HPLC-MS/MS | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. researchgate.net It operates on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared radiation, the radiation is absorbed. scispace.com The resulting absorption spectrum provides information about the molecule's chemical structure. researchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands from both the Linagliptin core and the attached L-tartaryl group. The spectrum of Linagliptin displays distinct bands corresponding to its key functional groups. researchgate.net The addition of the L-tartaryl moiety introduces new functional groups, namely hydroxyl (-OH) and carboxylic acid (-COOH) groups. These would result in additional characteristic absorption bands. Specifically, a broad band in the region of 3500-3200 cm⁻¹ would be expected from the O-H stretching of the hydroxyl and carboxylic acid groups, while a strong carbonyl (C=O) stretching band from the carboxylic acid would likely appear around 1700-1725 cm⁻¹. The presence of these bands, in conjunction with those from the Linagliptin core, would confirm the identity of this compound.

Table 3: Characteristic IR Absorption Bands for Linagliptin

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3428 | N-H stretching | Amine (NH₂) | researchgate.net |

| 2932, 2852 | C-H stretching | Aliphatic | researchgate.net |

| 1655 | C=O stretching | Amide/Urea | researchgate.net |

| 1517 | C=N stretching | Quinazoline | researchgate.net |

| 1286 | C-N stretching | Amine | researchgate.net |

| 763 | C≡C bending | Alkyne | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance. msu.edu This absorption is caused by electronic transitions within the molecule, specifically within parts of the molecule called chromophores. researchgate.net A chromophore is a region in a molecule with pi-electrons, such as those in double bonds or aromatic rings, where the energy difference between electronic orbitals falls within the range of UV or visible light. researchgate.net

The structure of this compound contains several chromophoric systems inherited from the Linagliptin parent molecule. These include the quinazoline ring system and the xanthine core, which are rich in conjugated pi-electrons. nih.gov These systems are responsible for the compound's characteristic UV absorption profile. scispace.comufrgs.br The L-tartaryl group itself is not a significant chromophore and is not expected to substantially alter the wavelength of maximum absorption (λmax).

UV-Vis spectrophotometry is primarily used in a quantitative context, often as a detection method for HPLC. humanjournals.com The λmax for Linagliptin has been reported at various wavelengths, typically in the range of 290-300 nm, depending on the solvent or mobile phase used. humanjournals.comnih.gov This information is vital for developing analytical methods, as the detector must be set to a wavelength where the analyte absorbs strongly to ensure high sensitivity.

Table 4: Reported UV Absorption Maxima (λmax) for Linagliptin

| Reported λmax (nm) | Solvent/Mobile Phase | Reference |

|---|---|---|

| 299 | Potassium dihydrogen phosphate (B84403) buffer (pH 4.6)-acetonitrile (20:80, v/v) | nih.gov |

| 294 | Methanol (B129727): Water (80: 20, v/v) | humanjournals.com |

| 267 | Methanol: 0.05 M KH₂PO₄ (pH 4.6) (70:30 v/v) | nih.gov |

Chromatographic Separation Techniques for Purity and Identity

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and confirming the identity of pharmaceutical compounds like this compound. The development of a robust HPLC method is a systematic process that involves optimizing several critical parameters to achieve adequate separation of the main compound from any impurities or degradation products. mdpi.com

The process begins with the selection of an appropriate stationary phase (column) and mobile phase. For a molecule with the characteristics of this compound, which is a moderately polar compound, reverse-phase chromatography is the most common choice. wisdomlib.org Method development also involves fine-tuning the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent), the pH of the buffer, the column temperature, and the flow rate to achieve optimal resolution, peak shape, and analysis time. humanjournals.comwisdomlib.org The detector wavelength is selected based on the UV-Vis spectrum of the compound to ensure maximum sensitivity. nih.gov Validation of the developed method according to ICH guidelines is performed to demonstrate its specificity, precision, accuracy, and robustness. mdpi.comwisdomlib.org

Reverse-Phase HPLC (RP-HPLC) Systems

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of separation used for this compound and its parent compound, Linagliptin. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), while the mobile phase is a polar solvent system, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. humanjournals.comnih.gov

This compound, being more polar than Linagliptin due to the added tartaryl group, will elute earlier from the column under typical RP-HPLC conditions. The specific retention time is influenced by the exact method parameters. Numerous RP-HPLC methods have been developed for Linagliptin, which serve as an excellent foundation for analyzing its derivatives. humanjournals.comnih.govnih.govwisdomlib.org These methods vary in column chemistry, mobile phase composition, and detector settings to suit specific analytical needs, such as routine quality control or stability testing. humanjournals.com For instance, chiral stationary phases can be used in an RP-HPLC setup to separate enantiomers, which is relevant given the stereocenters in this compound. nih.gov

Table 5: Examples of Published RP-HPLC Methods for Linagliptin Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Grace C18 (150x4.6 mm) | Methanol:Water (with Triethylamine) (80:20 v/v) | N/A | 294 | humanjournals.com |

| Symmetry C18 | Phosphate buffer:Acetonitrile:Methanol (68:85:15 v/v/v) | 1.0 | N/A | wisdomlib.org |

| Symmetry® Cyanide (150x4.6 mm, 5 µm) | KH₂PO₄ buffer (pH 4.6):Acetonitrile (20:80 v/v) | 1.0 | 299 | nih.gov |

| C18 | Methanol:0.05 M KH₂PO₄ (pH 4.6) (70:30 v/v) | 0.6 | 267 | nih.gov |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Aqueous (NH₄)₂HPO₄ buffer:Acetonitrile (35:65 v/v) | 1.0 | 226 | nih.gov |

Normal-Phase HPLC (NP-HPLC) Systems

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a valuable technique for separating compounds based on their polarity. For the analysis of Linagliptin and its enantiomers, NP-HPLC has been effectively utilized. In one method, successful separation was achieved using a mobile phase consisting of Hexane, Ethanol, and Diethylamine (DEA) in a 50:50:0.1 ratio on a Cellulose tris(3,5-dimethylphenylcarbamate) column. cosmosscholars.com This system leverages the polar interactions between the analyte and the stationary phase, proving effective for chiral separations where stereoisomers exhibit different polarities.

Chiral HPLC for Enantiomeric Purity Assessment

The enantiomeric purity of chiral drugs like Linagliptin is a critical quality attribute, as different enantiomers can have varied pharmacological and toxicological profiles. scirp.org Chiral HPLC is the primary method for separating and quantifying these stereoisomers. Several methods have been developed, employing polysaccharide-based chiral stationary phases (CSPs) which are known for their broad applicability in resolving enantiomers. scirp.org

A key development is a stability-indicating reverse-phase HPLC method capable of quantifying the S-enantiomer in the R-enantiomer Linagliptin drug substance. nih.gov This method demonstrates the high resolving power necessary for pharmaceutical quality control. The resolution between the R and S enantiomers was found to be greater than 4.0, indicating excellent separation. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the S-enantiomer were established at 0.057 µg/mL and 0.172 µg/mL, respectively. nih.gov Another enantioselective method achieved a resolution of more than 5.0 between the enantiomers. scirp.org

Table 1: Chiral HPLC Methods for Linagliptin Enantiomeric Purity

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution | Reference |

|---|---|---|---|---|---|

| Chiralpak AD-H (250x4.6 mm, 5µm) | Ethanol:Methanol:Diethylamine (90:10:0.1 v/v/v) | 0.5 | 225 | > 5.0 | scirp.orgscirp.org |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Aqueous diammonium hydrogen phosphate buffer:Acetonitrile (35:65 v/v) | 1.0 | 226 | > 4.0 | nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Ethanol:Diethylamine (50:50:0.1 v/v/v) | 0.7 | N/A | Substantial | cosmosscholars.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased speed, and reduced solvent consumption, making it ideal for high-throughput quality control. academicstrive.compsu.edu UPLC methods have been developed for the determination of Linagliptin, often in combination with other drugs. iajpr.comresearchgate.net These methods utilize columns with smaller particle sizes (typically sub-2 µm), which contributes to the enhanced performance. psu.edumdpi.com

One isocratic RP-UPLC method uses an Agilent SB-C18 column (50x2.1mm, 1.8µm) with a mobile phase of 0.01M potassium phosphate (pH 4.0) and acetonitrile (30:70 v/v). iajpr.com Another method for separating Linagliptin and its impurities employs an Acquity BEH shield RP18 column (100 × 2.1 mm, 1.7 µm) with a gradient elution program. mdpi.com The high pressure and efficiency of UPLC systems result in sharper peaks and significantly shorter analysis times. psu.edu

Table 2: UPLC Methods for Linagliptin Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|

| Agilent SB-C18 RRHD (50x2.1mm, 1.8µm) | 0.01M Potassium Phosphate (pH 4.0):Acetonitrile (30:70 v/v) | 3.0 | 292 (PDA) | iajpr.com |

| Acquity BEH shield RP18 (100x2.1mm, 1.7µm) | Gradient of Ammonium Acetate buffer (pH 3.8) and ACN:MeOH (90:10) | 0.21 | N/A | mdpi.com |

| Symmetry® Acclaim™ RSLC 120 C18 (100x2.1mm, 2.2µm) | Potassium dihydrogen phosphate buffer (pH 4):Methanol (50:50 v/v) | N/A | N/A | psu.eduresearchgate.net |

Gas Chromatography (GC) for Volatile Components or Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds or those that can be made volatile through derivatization. researchgate.net In the context of Linagliptin synthesis, GC is used to quantify volatile impurities, such as 3-aminopiperidine (3-AMP), a key starting material. researchgate.netasianpubs.org A simple, direct-injection GC method has been developed that avoids the complex pre-column derivatization steps, making it suitable for quality control and in-process monitoring. researchgate.netasianpubs.org

This method utilizes a diphenyl dimethyl polysiloxane stationary phase column (DB-5) with helium as the carrier gas and a Flame Ionization Detector (FID). asianpubs.org The method was validated according to ICH guidelines and proved to be specific, robust, and sensitive for the quantitative determination of 3-AMP in Linagliptin. asianpubs.org

Table 3: GC Method for 3-Aminopiperidine in Linagliptin

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 (30m x 0.53mm, 5.0µm) | asianpubs.org |

| Carrier Gas | Helium | asianpubs.org |

| Flow Rate | 3.0 mL/min | asianpubs.org |

| Injector Temp. | 220 °C | asianpubs.org |

| Detector | FID at 240 °C | asianpubs.org |

| Oven Program | 200°C (2 min), then 20°C/min to 240°C (hold 11 min) | asianpubs.org |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. ekb.eg It has been successfully applied to the quantitative determination of Linagliptin in bulk drug and pharmaceutical dosage forms. pharmacophorejournal.com

A validated HPTLC method uses pre-coated silica (B1680970) gel 60 F254 plates with a mobile phase of ethyl acetate: IPA: Ammonia (7:3:0.4 v/v/v). pharmacophorejournal.com Detection is performed densitometrically at 225 nm. pharmacophorejournal.com The method was found to be linear in the concentration range of 100 to 700 ng per band. pharmacophorejournal.com Another HPTLC method used a mobile phase of methanol: toluene (B28343) (7:3 v/v), achieving an Rf value of 0.48 for Linagliptin. oaji.net This method was also validated for use in biological samples, demonstrating its versatility. oaji.net

Table 4: HPTLC Methods for Linagliptin Determination

| Mobile Phase | Rf Value | Linearity Range (ng/band) | Detection (nm) | Reference |

|---|---|---|---|---|

| Ethyl Acetate:IPA:Ammonia (7:3:0.4 v/v/v) | 0.61 ± 0.05 | 100 - 700 | 225 | pharmacophorejournal.com |

| Methanol:Toluene (7:3 v/v) | 0.48 | 50 - 300 | N/A | oaji.net |

| Chloroform:Ethyl Acetate:Methanol:Formic Acid (5:3:1.5:0.5 v/v/v/v) | N/A | 3000-9000 (DAPA) / 1500-4500 (LINA) | N/A | ekb.eg |

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive profiling of drug substances and their impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are among the most powerful analytical tools for pharmaceutical analysis. They provide not only retention time data but also mass-to-charge ratio (m/z) and structural information, enabling the unequivocal identification of known and unknown compounds.

These techniques have been extensively used for the identification and characterization of process-related and degradation impurities of Linagliptin. mdpi.comnih.gov In one study, five new process-related impurities were detected by HPLC and their molecular weights were identified using LC-MS, which guided their subsequent synthesis and characterization. nih.gov LC-MS/MS is also used to identify degradation products formed under stress conditions (e.g., acid, base, oxidation), helping to establish the degradation pathway of the drug. mdpi.comrasayanjournal.co.in

For bioanalytical applications, LC-MS/MS is the gold standard due to its high sensitivity and selectivity for quantifying drugs in complex biological matrices like human plasma. nih.govinfona.pl Methods have been validated for the simultaneous determination of Linagliptin and other drugs in plasma, which are essential for pharmacokinetic studies. nih.govinfona.plresearchgate.net

Table 5: LC-MS/MS Transitions for Linagliptin and Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|

| Linagliptin | 473.24 | 419.94 | Pharmacokinetic Study | nih.gov |

| Metformin | 130.14 | 60.18 | Pharmacokinetic Study | nih.gov |

| Alogliptin (IS) | 340.27 | 116.07 | Pharmacokinetic Study | nih.gov |

| Linagliptin | 473.54 | 157.6 | Bioanalytical Method | ijbio.com |

| Telmisartan (IS) | N/A | N/A | Bioanalytical Method | ijbio.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is primarily used for the analysis of volatile and semi-volatile organic compounds. thermofisher.com The process begins in the gas chromatograph, where a sample is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). thermofisher.com

The application of GC-MS to large, non-volatile molecules like Linagliptin and its derivatives, including this compound, is generally limited due to their low volatility. Direct analysis would require high temperatures that could cause thermal degradation before vaporization. Therefore, derivatization techniques would be necessary to convert the non-volatile analyte into a more volatile species suitable for GC-MS analysis. While GC-MS is a cornerstone technique in many areas of chemical analysis, such as environmental testing and food safety, its use for complex pharmaceutical compounds like Linagliptin impurities is less common compared to liquid chromatography techniques. thermofisher.com

Ultra-Performance Liquid Chromatography-Photodiode Array (UHPLC-PDA) Detection

Ultra-Performance Liquid Chromatography (UHPLC) coupled with a Photodiode Array (PDA) detector is a principal technique for the quantitative analysis of Linagliptin and its impurities. nih.gov This method offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times, making it ideal for high-throughput quality control. academicstrive.com UHPLC systems operate at higher pressures, allowing for the use of columns with smaller particle sizes (typically under 2 µm), which leads to enhanced separation efficiency. nih.gov The PDA detector provides spectral information across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. researchgate.net

In the context of this compound, which is a process-related impurity or a salt of Linagliptin, UHPLC-PDA methods are crucial for its detection and quantification in the drug substance. researchgate.netnih.gov Research has focused on developing stability-indicating methods that can separate Linagliptin from its degradation products and process-related impurities. nih.gov These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and linear. nih.govresearchgate.net

The table below summarizes typical parameters for a UHPLC-PDA method developed for the analysis of Linagliptin and its related substances.

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2 µm) | nih.gov |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formic acid) and an organic solvent (e.g., acetonitrile) | researchgate.net |

| Flow Rate | 0.4 - 0.6 mL/min | nih.govresearchgate.net |

| Detection Wavelength | Monitored at specific wavelengths (e.g., 239 nm, 292 nm) or over a range using PDA | academicstrive.comresearchgate.net |

| Injection Volume | 1 - 5 µL | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | researchgate.net |

The limit of detection (LOD) and limit of quantification (LOQ) for Linagliptin impurities using such methods are typically very low, often in the parts-per-million (ppm) range, ensuring that even trace amounts of impurities like this compound can be accurately quantified. researchgate.netresearchgate.net

Solid-State Characterization Methodologies

The solid-state properties of a pharmaceutical compound can significantly influence its stability, solubility, and bioavailability. googleapis.com Therefore, a thorough solid-state characterization of this compound is essential.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is a non-destructive technique fundamental to the study of crystalline materials. mdpi.com It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. mun.ca By analyzing the angles and intensities of the diffracted X-ray beams, one can obtain a unique diffraction pattern that serves as a fingerprint for a specific crystalline solid. mdpi.com This technique is indispensable for identifying crystalline forms (polymorphs), which are different crystal structures of the same compound. googleapis.com

Polymorphism is a critical consideration for APIs like Linagliptin, as different polymorphs can exhibit distinct physical properties. googleapis.comjlu.edu.cn Several polymorphic forms of Linagliptin (Forms A, B, C, D, and E) have been identified. newdrugapprovals.orggoogle.com The characterization of tartrate salts of Linagliptin has also been performed using XRD. For instance, crystalline Linagliptin-D-(−)-tartrate has been characterized by a specific X-ray Powder Diffraction (XRPD) pattern. google.com The ability of XRD to distinguish between these forms is crucial for controlling the manufacturing process and ensuring a consistent drug product.

The table below presents the characteristic XRPD peaks for a crystalline Linagliptin tartrate salt, which is indicative of the data generated for compounds like this compound.

| 2-Theta (2θ) Angle (±0.2°) | Reference |

|---|---|

| 4.14 | google.com |

| 7.17 | |

| 8.28 | |

| 9.02 | |

| 11.54 | |

| 14.51 | |

| 17.76 | |

| 18.45 | |

| 21.11 | |

| 25.24 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Transitions

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. tainstruments.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal methods in pharmaceutical sciences. mooreanalytical.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mooreanalytical.com DSC is widely used to determine key thermal events such as melting, crystallization, and glass transitions. tainstruments.com For Linagliptin and its related compounds, DSC can identify polymorphs, which often have different melting points and enthalpies of fusion. nih.govresearchgate.net For example, studies on Linagliptin show a sharp endothermic peak corresponding to its melting point, which has been reported at approximately 203.92 °C to 206.31 °C. scribd.comscispace.com The presence of impurities, such as this compound, can cause a depression and broadening of the melting peak, a principle that can be used to assess purity. scribd.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mooreanalytical.com TGA is essential for assessing the thermal stability and decomposition profile of a compound. tainstruments.com It can quantify the loss of volatiles such as water (desolvation) or residual solvents and determine the temperature at which decomposition begins. googleapis.com TGA studies on Linagliptin show that it is thermally stable up to a certain temperature, after which it undergoes a multi-step decomposition. researchgate.netchemrj.org

The table below summarizes key thermal events for Linagliptin observed via DSC and TGA.

| Technique | Observation | Finding | Reference |

|---|---|---|---|

| DSC | Endothermic Event | Melting point at ~204-206 °C | scribd.comscispace.com |

| DSC | Endothermic Event | Desolvation event at ~60 °C | scispace.com |

| TGA | Decomposition Stages | Multi-step decomposition starting above ~72 °C | researchgate.net |

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography and morphology. wur.nl In pharmaceutical development, SEM is invaluable for characterizing the particle size, shape (crystal habit), and surface texture of raw materials and formulated products. These morphological characteristics can influence important properties such as flowability, compaction behavior, dissolution rate, and stability.

No Publicly Available Data on the Forced Degradation of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available information regarding the impurity profiling, degradation chemistry, and stability of the specific compound This compound . While extensive research exists on the forced degradation of the parent drug, Linagliptin, no specific studies detailing the degradation pathways and stability of its N-L-Tartaryl impurity under various stress conditions have been found.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products. These studies typically involve subjecting the compound to a range of harsh conditions, including acidic and alkaline hydrolysis, oxidation, heat, light, and humidity, as outlined in the International Council for Harmonisation (ICH) guidelines.

While numerous studies have been published detailing the forced degradation of Linagliptin, these investigations focus on the degradation of the primary active pharmaceutical ingredient. They have successfully identified and characterized several degradation products of Linagliptin under various stress conditions. However, this body of research does not extend to the specific impurity, this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or discussions on the following topics for this compound as requested:

Impurity Profiling, Degradation Chemistry, and Stability Research Methodologies

Design and Execution of Forced Degradation Studies

Humidity and Accelerated Aging Stress Conditions

The absence of this specific data highlights a potential area for future research within the broader context of Linagliptin's stability and impurity profiling. Understanding the degradation behavior of impurities like N-L-Tartaryl Linagliptin (B1675411) is essential for ensuring the quality, safety, and efficacy of the final drug product.

Identification and Structural Elucidation of Degradation Products

The identification and characterization of impurities and degradation products are fundamental to ensuring drug safety and quality. This process involves separating the unknown compounds from the main drug substance and then using advanced analytical techniques to determine their chemical structures.

Application of LC-MS and High-Resolution MS for Degradant Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the identification of degradation products. nih.gov The process typically begins with subjecting the drug, Linagliptin, to forced degradation under various stress conditions (e.g., acid, base, oxidation). dntb.gov.uaresearchgate.net The resulting mixture is then analyzed using techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) detector to separate the degradants. nih.govnih.gov

Following separation, mass spectrometry is employed for characterization. Techniques such as LC-MS with a single quadrupole detector (LC-SQD) or, for more detailed analysis, high-resolution mass spectrometry (HRMS) like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) are utilized. nih.govresearchgate.net These methods provide precise mass-to-charge (m/z) ratio data for the degradation products. researchgate.net By analyzing the mass of the degradant and its fragmentation patterns under electrospray ionization (ESI), a plausible chemical structure can be proposed. researchgate.net Studies on Linagliptin have successfully used this approach to identify and characterize degradants formed under acidic and oxidative stress. nih.govresearchgate.net

NMR Spectroscopy for Definitive Structural Assignment of Impurities

While LC-MS and HRMS are excellent for proposing structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for definitive structural confirmation of isolated impurities. researchgate.net After a degradation product is detected and isolated, typically using preparative High-Performance Liquid Chromatography (HPLC), it is subjected to NMR analysis. researchgate.net Techniques such as ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the chemical environment of the atoms within the molecule. This data allows researchers to piece together the exact structure and connectivity of the impurity, confirming the identity proposed by mass spectrometry data. This combined approach of using mass spectrometry for initial identification and NMR for confirmation provides a high degree of confidence in the structural elucidation of degradation products. researchgate.netnih.gov

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. Crucially, it must be able to separate the active ingredient from its degradation products, impurities, and excipients, allowing for an accurate assay of the drug's potency and purity. jocpr.com The validation of these methods is performed according to guidelines from the International Council for Harmonisation (ICH). ufms.brnih.gov

Method Specificity and Selectivity Validation

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components. jetir.orgacademicstrive.com For a stability-indicating method, specificity is demonstrated by showing that the drug's peak is well-resolved from the peaks of any degradation products or impurities. This is often achieved by analyzing samples of the drug that have been subjected to forced degradation. ufms.brresearchgate.net The chromatograms should show no interference between the peak for the intact drug and the peaks for the various degradants. researchgate.net Peak purity analysis using a PDA detector is also a common tool to confirm that the analyte peak is spectrally pure and not co-eluting with any other substance. ufms.br

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net To determine linearity, a series of standard solutions of the analyte at different concentrations are prepared and analyzed. jocpr.comrroij.com The responses (e.g., peak area in HPLC) are then plotted against the corresponding concentrations, and a linear regression analysis is performed. researchgate.net The correlation coefficient (r²) is a key indicator of linearity, with values close to 1.000 indicating a strong linear relationship. jetir.org The calibration range is the interval between the upper and lower concentration limits for which the method has been shown to have a suitable level of precision, accuracy, and linearity. impactfactor.org

Table 1: Reported Linearity and Calibration Ranges for Linagliptin Analysis

| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| RP-UFLC | 2 - 10 | 0.995 | rroij.com |

| RP-HPLC | 10 - 50 | 0.999 | impactfactor.org |

| Visible Spectrophotometer | 5 - 45 | 0.9989 | nih.gov |

| UV Spectroscopy | 1 - 10 | 0.998 | jetir.org |

| RP-HPLC | 5 - 30 | 0.9983 | jocpr.com |

| RP-UPLC | 5 - 15 | Not Specified | nih.gov |

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. rroij.com It is typically assessed using recovery studies, where a known amount of pure drug is added (spiked) to a placebo or sample mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). impactfactor.org The method is then used to analyze these samples, and the percentage of the drug recovered is calculated. High recovery percentages indicate high accuracy. nih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rroij.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time under the same operating conditions. impactfactor.org

Intermediate Precision (Inter-day precision/Ruggedness): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. nih.gov

Low %RSD values (typically less than 2%) indicate that the method is precise. nih.govnih.gov

Table 2: Accuracy and Precision Data for Linagliptin Analytical Methods

| Parameter | Method | Finding | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | RP-HPLC | 95.8% - 112.8% | nih.gov |

| Accuracy (% Recovery) | Visible Spectrophotometer | 99.46% - 100.8% | nih.gov |

| Accuracy (% Recovery) | RP-HPLC | 99.33% - 99.88% | impactfactor.org |

| Precision (% RSD) | RP-HPLC | < 2.3% (Repeatability) | nih.gov |

| Intermediate Precision (% RSD) | RP-HPLC | < 1.8% | nih.gov |

| Precision (% RSD) | RP-HPLC | 0.71% (Method Precision) | ufms.br |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is fundamental for validating analytical methods designed to detect and quantify trace impurities like N-L-Tartaryl Linagliptin. These parameters establish the sensitivity of a method. LOD is the lowest concentration of an analyte that the method can reliably distinguish from background noise, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. academicstrive.com

Validation of analytical procedures for Linagliptin and its impurities is performed in accordance with International Council for Harmonisation (ICH) guidelines. nih.govimpactfactor.org For impurities, the LOQ must be sensitive enough to quantify them at or below the reporting threshold. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common techniques used for these studies. academicstrive.com

Research has established LOD and LOQ values for Linagliptin and its related substances through various validated methods, demonstrating the high sensitivity required for quality control. For instance, a stability-indicating HPLC method reported an LOD of 0.0171 μg/mL and an LOQ of 0.06 μg/mL for Linagliptin, with similar values for its impurities. researchgate.net Another study focusing on the enantiomeric S-isomer impurity established an LOD of 0.015% and an LOQ of 0.046%. researchgate.net These values underscore the capability of modern chromatographic methods to control impurities at very low levels.

| Analyte | Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Linagliptin | RP-HPLC | 0.0171 µg/mL | 0.06 µg/mL | researchgate.net |

| Linagliptin Impurities | RP-HPLC | 0.015 µg/mL | 0.06 µg/mL | researchgate.net |

| S-isomer Impurity | RP-HPLC | 0.015% | 0.046% | researchgate.net |

| Linagliptin | RP-HPLC | 0.05 µg/mL | 0.15 µg/mL | researchgate.net |

Impurity Profiling and Related Substances Control Strategies

Impurity profiling is the identification and quantification of all potential impurities in an active pharmaceutical ingredient (API). dntb.gov.ua These unwanted substances can originate from starting materials, intermediates, solvents, or degradation products. dntb.gov.uanih.gov The presence of impurities, even in small amounts, can potentially affect the quality, safety, and efficacy of the final drug product. nih.gov Therefore, a thorough understanding and control of impurities are mandated by regulatory agencies.

This compound is a known process-related impurity of Linagliptin. The primary strategy for controlling it and other related substances involves the development of highly specific, stability-indicating analytical methods. wjpr.net Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose. academicstrive.comnih.gov

These methods are designed to separate the main API peak from all known and potential impurities, including process-related impurities and degradation products. nih.gov A validated RP-HPLC method, for instance, achieved the separation of nine specified impurities from Linagliptin. nih.gov By employing such methods, manufacturers can ensure that impurities like this compound are maintained below the established specification limits throughout the shelf life of the drug substance.

Proposed Degradation Pathways and Mechanistic Interpretations

Forced degradation studies are essential for understanding the chemical stability of a drug substance and identifying its likely degradation products. nih.govwjpr.net These studies involve subjecting the API to stress conditions more severe than those used in accelerated stability testing, including acidic and basic hydrolysis, oxidation, heat, and photolysis. dntb.gov.uanih.govwjpr.net The resulting degradation profile helps to establish the intrinsic stability of the molecule and validate the specificity of stability-indicating analytical methods. wjpr.net

Studies on Linagliptin have shown that the molecule is particularly susceptible to degradation under acidic and oxidative stress conditions. nih.govdntb.gov.uanih.gov Conversely, it demonstrates significant stability under alkaline, thermal, and photolytic conditions. nih.govdntb.gov.uanih.gov

Acidic Degradation : Under acidic hydrolysis, significant degradation of Linagliptin occurs. nih.gov The primary mechanism proposed involves the hydrolysis of the quinazoline (B50416) ring system within the Linagliptin molecule. nih.gov

Oxidative Degradation : Linagliptin also shows sensitivity to oxidative stress, typically induced by agents like hydrogen peroxide. nih.gov This leads to the formation of several oxidative degradation products. nih.gov

Alkaline, Thermal, and Photolytic Stability : Research indicates that no significant degradation effects were observed when Linagliptin was exposed to alkali, heat (thermolytic), or light (photolytic) stress. nih.govdntb.gov.uanih.gov

The insights gained from these degradation pathways are crucial for developing stable formulations and defining appropriate storage and handling conditions. nih.gov

| Stress Condition | Observation | Source |

|---|---|---|

| Acid Hydrolysis | Significant degradation observed | nih.govdntb.gov.uanih.gov |

| Base Hydrolysis | No significant degradation | nih.govdntb.gov.uanih.gov |

| Oxidation (Peroxide) | Significant degradation observed | nih.govdntb.gov.uanih.gov |

| Thermal | No significant degradation | nih.govdntb.gov.uanih.gov |

| Photolytic | No significant degradation | nih.govdntb.gov.uanih.gov |

Research into Potential for Polymorphic Transformations under Stress

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. googleapis.com Different polymorphs of the same compound can exhibit distinct physical properties, which can impact the manufacturing, stability, and bioavailability of a drug product. google.com

Linagliptin is known to exhibit polymorphism. geneesmiddeleninformatiebank.nl Research has identified several crystalline forms, including anhydrous forms A and B, which are enantiotropically related and can reversibly convert into each other around room temperature. googleapis.comgeneesmiddeleninformatiebank.nl Additional crystalline forms, designated C, D, and E, have also been described. google.com The investigation of polymorphic behavior is critical, as transformations between forms can be induced by stress factors such as temperature, humidity, and mechanical stress (e.g., compression during tableting). purdue.edu